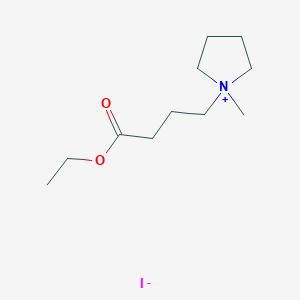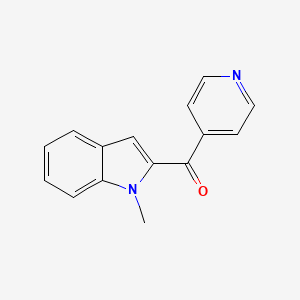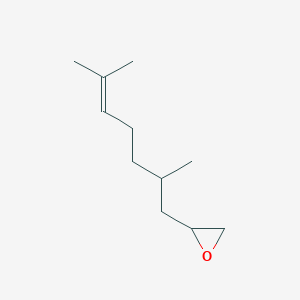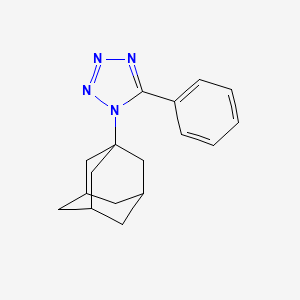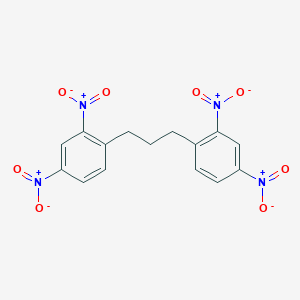
1,1'-(Propane-1,3-diyl)bis(2,4-dinitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrobenzene groups connected by a propane-1,3-diyl linker
准备方法
The synthesis of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 2,4-dinitrochlorobenzene with propane-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction and conditions used.
科学研究应用
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research into the compound’s derivatives could lead to the discovery of new pharmaceuticals or therapeutic agents.
作用机制
The mechanism by which 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) exerts its effects depends on the specific application and reaction. In reduction reactions, the nitro groups are reduced to amino groups through the transfer of electrons and protons. In substitution reactions, nucleophiles attack the electron-deficient aromatic ring, displacing the nitro groups. The molecular targets and pathways involved vary based on the specific chemical or biological context.
相似化合物的比较
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) can be compared to other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dinitrobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene): Similar structure but with a butane linker.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): Similar linker but different functional groups (thiourea instead of nitro).
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) lies in its specific combination of the propane-1,3-diyl linker and the 2,4-dinitrobenzene groups, which confer distinct reactivity and properties .
属性
CAS 编号 |
20899-75-6 |
|---|---|
分子式 |
C15H12N4O8 |
分子量 |
376.28 g/mol |
IUPAC 名称 |
1-[3-(2,4-dinitrophenyl)propyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C15H12N4O8/c20-16(21)12-6-4-10(14(8-12)18(24)25)2-1-3-11-5-7-13(17(22)23)9-15(11)19(26)27/h4-9H,1-3H2 |
InChI 键 |
JROVLLHHOCLUTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


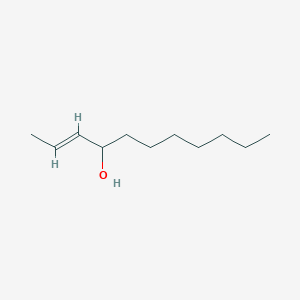
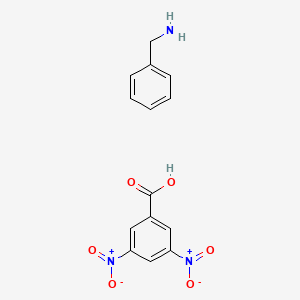

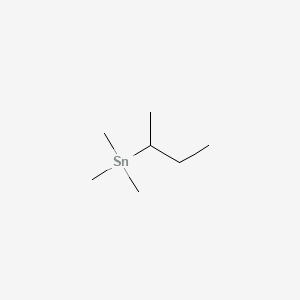
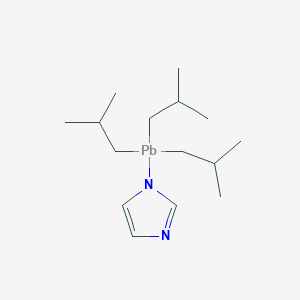
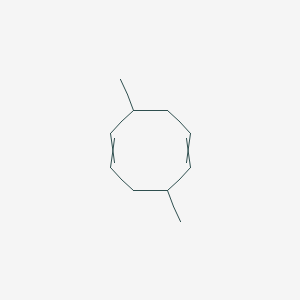
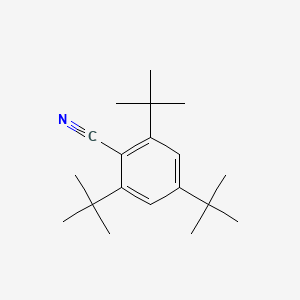
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
